![molecular formula C21H22N4O7 B2628367 4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-06-4](/img/structure/B2628367.png)
4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule . It contains a total of 41 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 nitro group (aromatic), and 3 ethers (aromatic) . The molecule consists of 21 Carbon atoms, 22 Hydrogen atoms, 4 Nitrogen atoms, and 7 Oxygen atoms .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups and rings . It includes a nitro group attached to a benzamide group, an oxadiazole ring, and a phenyl ring with three ethoxy groups . The presence of these groups and rings can significantly influence the compound’s properties and reactivity .Scientific Research Applications
Anticancer Applications
Compounds structurally related to 4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have been extensively studied for their anticancer properties. Ravinaik et al. (2021) synthesized a series of derivatives and tested them against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Notably, five derivatives exhibited higher anticancer activities than the reference drug, etoposide, demonstrating the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Antimycobacterial Applications
Nayak et al. (2016) investigated the antimycobacterial activity of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. Their study revealed that certain compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting the potential use of these compounds in treating tuberculosis (Nayak et al., 2016).
Photolysis Research
Tsuge et al. (1977) explored the photolysis of 1,3,4-oxadiazoles in alcohols, uncovering the reaction mechanisms and potential applications in synthetic chemistry. Their research provides insight into the chemical behavior of oxadiazole derivatives under certain conditions, which could be useful for chemical synthesis and industrial applications (Tsuge et al., 1977).
Nematocidal Activity
Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety and evaluated their nematocidal activities. They found that certain compounds showed promising activity against Bursaphelenchus xylophilus, suggesting potential applications in agriculture for controlling harmful nematodes (Liu et al., 2022).
Mechanism of Action
Target of Action
They have been found to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
The oxadiazole ring in the compound could potentially interact with biological targets, leading to the observed biological activities .
Biochemical Pathways
Oxadiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxadiazole derivatives have been found to have various biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7/c1-4-29-16-11-14(12-17(30-5-2)18(16)31-6-3)20-23-24-21(32-20)22-19(26)13-7-9-15(10-8-13)25(27)28/h7-12H,4-6H2,1-3H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPZUDUSQMTCKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
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